molecular formula C17H14Cl2N2O2 B8564001 [5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol CAS No. 648869-25-4

[5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Cat. No. B8564001
CAS RN: 648869-25-4
M. Wt: 349.2 g/mol
InChI Key: QHPBRJHJGKRCTC-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol is a useful research compound. Its molecular formula is C17H14Cl2N2O2 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

648869-25-4

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C17H14Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(9-12(10-22)20-21)11-2-7-15(18)16(19)8-11/h2-9,22H,10H2,1H3

InChI Key

QHPBRJHJGKRCTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)CO)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of p-toluenesulfonic acid (1.22 kg, 6.28 mol) in methanol (20.0 L) was added to the THF/EtOAc solution of 5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1H-pyrazole (Example 515) at rt and the resulting mixture was stirred overnight (18 h). When HPLC analysis indicated the disappearance of the starting material, the reaction mixture was concentrated to remove methanol. The resulting mixture was washed with 10% aq. NaHCO3 (40.0 L) followed by brine (40.0 L). The organic layer was added to n-heptane and the resultant suspension was filtered, washed, and vacuum dried to afford [5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-methanol (4.65 kg, 63.7% over 3 chemical steps) as a solid. Data compared favorably with that obtained for Example 1, Step C.
Quantity
1.22 kg
Type
reactant
Reaction Step One
Name
THF EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-(3,4-dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (55.7 g, 0.140 mol) in THF (150 mL) at −78° C. under N2 was slowly added a 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) (350 mL, 0.35 mol) over 45 min. The solution was allowed to stir for 20 min then warmed to rt over 90 min. The mixture was then cooled to 0° C., and a saturated solution of potassium sodium tartrate (300 mL) and EtOAc (400 mL) was added. The slurry mixture was stirred overnight whereupon both layers became clear. The organic layer was extracted with EtOAc (2×75 mL), dried with Na2SO4, filtered and concentrated. The crude product was dried under vacuum to recover 46.8 g (96%) of the title compound. This was used in the next step without further purification. HPLC: Rt=9.16 (Method E). MS (ES+): mass calculated for C17H14Cl2N2O2, 349.21; m/z found 371.1 [M+Na]+. 1H NMR (400 MHz, CDCl3): 7.39 (d, J=2.1 Hz, 1H), 7.34 (d, J=3.6 Hz, 1H), 7.20-7.09 (m, 2H), 6.97 (dd, J=8.36, 2.1 Hz,1H), 6.91-6.79 (m, 2H), 6.43 (s, 1H), 4.69 (s, 2H), 3.74 (s, 3H).
Name
5-(3,4-dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
55.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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